molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Cat. No. B182085
Key on ui cas rn: 198896-14-9
M. Wt: 172.59 g/mol
InChI Key: ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
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Patent
US06235731B1

Procedure details

To the black liquid 5-fluoroimidazo[1,2-a]pyridine (650 mg) was added conc. hydrochloric acid (5 mL). The mixture was concentrated, which was crystallized from a mixture of ethanol, THF and ethyl acetate (10 mL:50 mL:200 mL) to afford 5-fluoroimidazo[1,2-a]pyridine monohydrochloride as a powdery product (690 mg, yield 83%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[ClH:11]>>[ClH:11].[F:1][C:2]1[N:7]2[CH:8]=[CH:9][N:10]=[C:6]2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
650 mg
Type
reactant
Smiles
FC1=CC=CC=2N1C=CN2
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
which was crystallized from a mixture of ethanol, THF and ethyl acetate (10 mL:50 mL:200 mL)

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=CC=CC=2N1C=CN2
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 690 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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